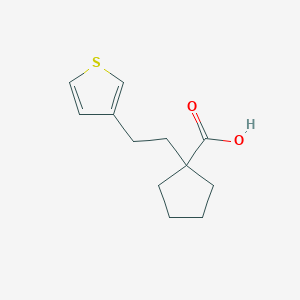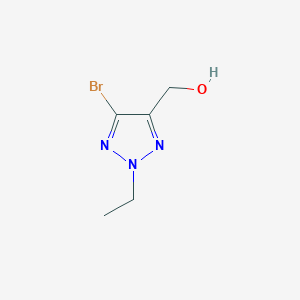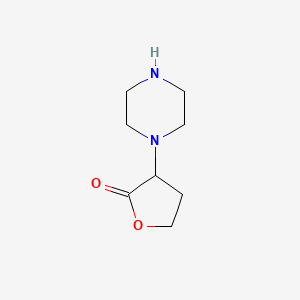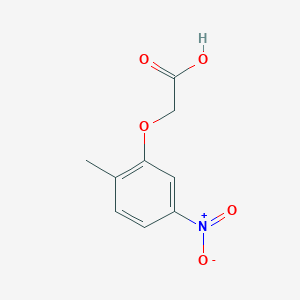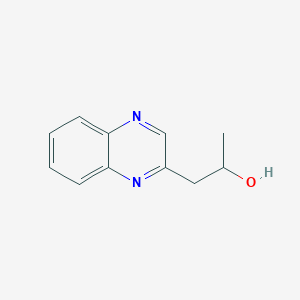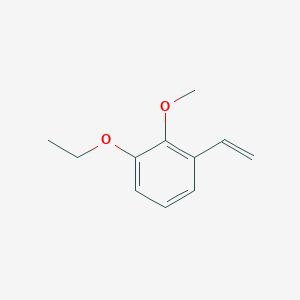amine](/img/structure/B13523951.png)
[(3,4-Dimethoxyphenyl)methyl](ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the earliest syntheses of 3,4-Dimethoxyphenethylamine was performed by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:
- 3,4-Dimethoxybenzaldehyde (veratraldehyde) is converted to 3,4-Dimethoxycinnamic acid.
- 3,4-Dimethoxycinnamic acid is then converted to 3,4-Dimethoxyphenylpropionic acid.
- 3,4-Dimethoxyphenylpropionic acid is converted to 3,4-Dimethoxyphenylpropionamide.
- Finally, 3,4-Dimethoxyphenylpropionamide is converted to 3,4-Dimethoxyphenethylamine .
A much shorter synthesis was later provided by Shulgin and Shulgin .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxyphenethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxyphenethylamine has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its role as an analogue of dopamine and its interactions with biological systems.
Medicine: It has been used in the synthesis of pharmaceutical compounds such as Bevantolol.
Industry: It is used in the production of certain dyes and pigments.
Wirkmechanismus
3,4-Dimethoxyphenethylamine exerts its effects primarily through its action as a monoamine oxidase inhibitor . It inhibits the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, thereby increasing the levels of these neurotransmitters in the brain . It also appears to inhibit mitochondrial complex I, which can have neurotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine (3,4-dihydroxyphenethylamine): The major human neurotransmitter with hydroxy groups at the 3- and 4-positions.
Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring psychedelic compound with an additional methoxy group at the 5-position.
Uniqueness
3,4-Dimethoxyphenethylamine is unique in its structure due to the presence of methoxy groups at the 3- and 4-positions, which differentiates it from dopamine and mescaline. This structural difference imparts distinct pharmacological properties, such as its activity as a monoamine oxidase inhibitor .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3/h5-7,12H,4,8H2,1-3H3 |
InChI-Schlüssel |
PIRSOWTWSUIYFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
![tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13523893.png)
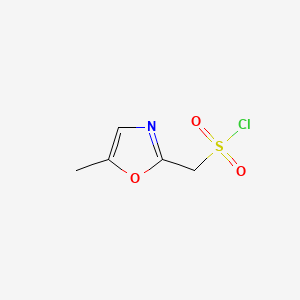

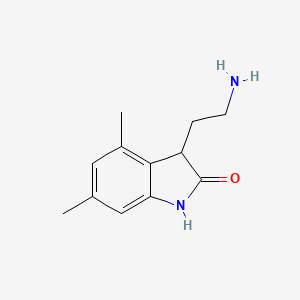
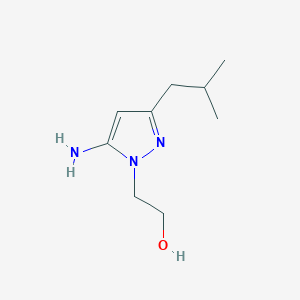
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
